molecular formula C₁₉H₁₇D₅O₃ B1159903 Depropylamino-3-methyl Propafenone-d5

Depropylamino-3-methyl Propafenone-d5

Cat. No.: B1159903
M. Wt: 303.41
Attention: For research use only. Not for human or veterinary use.
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Description

Depropylamino Chloro Propafenone-d5 (CAS: 1346598-65-9) is a deuterated analog of Propafenone, a class IC antiarrhythmic agent. This compound serves as a labeled impurity in pharmaceutical analysis, critical for quality control and regulatory compliance. Its molecular formula is C₁₈H₁₄D₅ClO₃, with a molecular weight of 323.83 g/mol . Structurally, it features a chlorine substituent at the 3-position of the propoxy chain and five deuterium atoms, enhancing its utility as an internal standard in mass spectrometry due to isotopic stability and minimal interference with non-deuterated analytes .

Propafenone undergoes extensive metabolism, and impurities like Depropylamino Chloro Propafenone-d5 arise during synthesis or degradation. Its labeled form aids in tracking impurity profiles, ensuring batch consistency and safety in drug manufacturing .

Properties

Molecular Formula

C₁₉H₁₇D₅O₃

Molecular Weight

303.41

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data of Depropylamino Chloro Propafenone-d5 and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Depropylamino Chloro Propafenone-d5 C₁₈H₁₄D₅ClO₃ 323.83 1346598-65-9 Chloro-substituted impurity; used in LC-MS impurity profiling
Depropylamino Hydroxy Propafenone-d5 C₁₈H₁₅D₅O₄ 305.38 1346598-59-1 Hydroxy-substituted variant; detects oxidative degradation pathways
(2E)-Dehydro Propafenone-d5 HCl C₂₁H₂₁D₅ClNO₃ 380.92 1331643-41-4 Double bond at C2-position; studies isomerization effects on pharmacokinetics
N-Depropyl Propafenone-d5 Oxalate Salt C₂₀H₁₈D₅NO₇ 394.43 1215598-59-6 Oxalate salt form; improves solubility for metabolite quantification
Propafenone-d5 β-D-Glucuronide C₂₇H₃₀D₅NO₈ 522.60 N/A Phase II metabolite; used in hepatic and renal clearance studies

Key Research Findings

Substituent Effects: The chloro group in Depropylamino Chloro Propafenone-d5 increases electrophilicity compared to the hydroxy analog, influencing its reactivity in degradation studies . The β-D-glucuronide metabolite (Propafenone-d5 β-D-Glucuronide) is pivotal in elucidating Phase II metabolism, with a 10mg sample priced at $39,701 for pharmacokinetic assays .

Isotopic Labeling: Deuterium labeling (d5) minimizes metabolic interference, enabling precise quantification of Propafenone and its impurities in biological matrices .

Structural Isomerism :

  • The (2E)-Dehydro variant introduces a double bond, altering polarity and retention times in HPLC analyses, critical for separating co-eluting impurities .

Salt Forms: Hydrochloride and oxalate salts enhance stability and solubility.

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